REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[CH3:16][CH2:17]O>>[CH2:16]([O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][C:9]([CH3:11])=[N:10][C:2]=1[Cl:1])[CH3:17]
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Name
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|
Quantity
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7.23 mmol
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Type
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reactant
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Smiles
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ClC1=C(C(=O)O)C=CC(=N1)C
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Name
|
|
Quantity
|
1.2 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
50 mL
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Type
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reactant
|
Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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were heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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quenched with sat. aq. NaHCO3 solution
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Type
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EXTRACTION
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Details
|
extracted with DCM (2×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
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Details
|
Purification by (KP-SIL™ from Biotage)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(N=C(C=C1)C)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |